5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves a multi-step process. One common method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This one-pot synthesis approach is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources .
Industrial Production Methods
the principles of green chemistry and atom economy are often applied to optimize the synthesis process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activities make it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antibacterial, and antiasthmatic activities.
Industry: It can be used as a corrosion inhibitor for mild steel and in other industrial applications.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-DIAMINO-5-(5-AMINO-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE: This compound shares a similar chromeno[2,3-b]pyridine core but has different substituents, leading to distinct properties and applications.
5-ARYL-2,4-DIAMINO-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO PYRIDINE-3-CARBONITRILES: These compounds also belong to the same class but have variations in the aryl group, affecting their reactivity and biological activities.
Uniqueness
The uniqueness of 2,4-DIAMINO-8,8-DIMETHYL-6-OXO-5-PHENYL-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE lies in its specific substituents, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)8-13(26)16-14(9-21)27-20-17(15(16)11-6-4-3-5-7-11)18(23)12(10-22)19(24)25-20/h3-7,15H,8-9H2,1-2H3,(H4,23,24,25) |
InChI Key |
LFZGRKNGZGTWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.